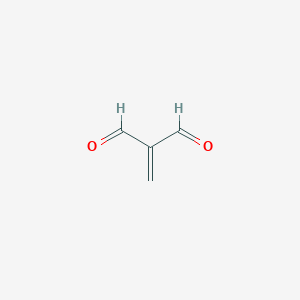
L-Asparaginyl-L-alanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparaginyl-L-alanylglycine is a tripeptide composed of three amino acids: L-asparagine, L-alanine, and glycine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparaginyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (L-asparagine) to the resin, followed by the sequential addition of L-alanine and glycine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the product. Industrial processes often involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: L-Asparaginyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.
科学研究应用
L-Asparaginyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis, structure, and reactivity.
Biology: It serves as a substrate for enzymatic studies and is used to investigate protein-protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and as a bioactive peptide.
Industry: The compound is utilized in the development of novel materials and as a component in various industrial processes.
作用机制
The mechanism of action of L-Asparaginyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific context and application of the compound.
相似化合物的比较
L-Asparaginyl-L-alanylglycine can be compared with other similar tripeptides, such as this compound and this compound These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Similar Compounds:
- This compound
- This compound
- This compound
属性
| 84668-58-6 | |
分子式 |
C9H16N4O5 |
分子量 |
260.25 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O5/c1-4(8(17)12-3-7(15)16)13-9(18)5(10)2-6(11)14/h4-5H,2-3,10H2,1H3,(H2,11,14)(H,12,17)(H,13,18)(H,15,16)/t4-,5-/m0/s1 |
InChI 键 |
HZPSDHRYYIORKR-WHFBIAKZSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)


![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
